1-Phenoxy-2-propanol chemical properties and structure
1-Phenoxy-2-propanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies for 1-Phenoxy-2-propanol. The information is curated to support research, development, and quality control activities involving this versatile glycol ether.
Chemical Identity and Structure
1-Phenoxy-2-propanol, also known as propylene glycol phenyl ether or phenoxyisopropanol, is an organic compound classified as a glycol ether. Its structure consists of a phenoxy group attached to a propan-2-ol backbone.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-phenoxypropan-2-ol |
| CAS Number | 770-35-4 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol [1] |
| InChI | InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
| SMILES | CC(O)COc1ccccc1 |
Physicochemical Properties
1-Phenoxy-2-propanol is a colorless to pale yellow liquid with a mild, pleasant odor. It exhibits good solubility in water, alcohol, and various organic solvents.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 243 °C[1] |
| Melting Point | 11 °C |
| Density | 1.064 g/mL at 20 °C[1] |
| Solubility in Water | 15.1 g/L at 20 °C |
| Vapor Pressure | 0.02 mmHg at 25 °C |
| Refractive Index (n20/D) | 1.523[1] |
| Flash Point | >110 °C |
| logP (Octanol-Water Partition Coefficient) | 1.41 at 24.1 °C |
Synthesis of 1-Phenoxy-2-propanol
1-Phenoxy-2-propanol is primarily synthesized through two main routes: the reaction of phenol with propylene oxide or the reaction of phenol with 1-chloro-2-propanol.
Synthesis from Phenol and Propylene Oxide
This method involves the base-catalyzed ring-opening of propylene oxide by phenol. The reaction is typically carried out using a solid base catalyst.
Materials:
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Phenol
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Propylene oxide
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Solid base catalyst (e.g., KOH on a zeolite carrier)
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Methanol (solvent)
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Nitrogen gas
Procedure:
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A solid base catalyst is prepared by impregnating a zeolite carrier with a solution of potassium hydroxide (e.g., 1.5 mol/L). The catalyst is then dried and calcined at a high temperature (e.g., 600 °C) under a nitrogen atmosphere for several hours.
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In a suitable reactor, the solid base catalyst is suspended in methanol.
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A mixture of phenol and propylene oxide, with a molar ratio of approximately 1:5, is added to the reactor.
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The reaction is carried out at a controlled temperature and pressure (e.g., for 3 hours at 0.3-0.4 MPa) with constant stirring.
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Upon completion, the catalyst is filtered off, and the excess methanol and unreacted propylene oxide are removed by distillation.
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The resulting crude 1-phenoxy-2-propanol is then purified by fractional distillation under reduced pressure.
Synthesis from Phenol and 1-Chloro-2-propanol
This synthesis proceeds via a Williamson ether synthesis mechanism, where phenoxide reacts with 1-chloro-2-propanol.
Materials:
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Phenol
-
1-Chloro-2-propanol
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Sodium hydroxide (or other suitable base)
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Solvent (e.g., water, or a water-insoluble organic solvent)
Procedure:
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Phenol is dissolved in the chosen solvent in a reaction vessel.
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A stoichiometric amount of sodium hydroxide is added to the solution to form sodium phenoxide.
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1-Chloro-2-propanol is then added to the reaction mixture.
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The mixture is heated to a specific temperature (e.g., 80 °C) and stirred for a set period to allow the reaction to go to completion.
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After the reaction, the mixture is cooled, and the product is isolated. If a two-phase system is used, the organic layer containing the product is separated.
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The crude product is washed with water to remove any remaining salts and base.
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The final product is purified by distillation under reduced pressure.
Analytical Methodologies
A variety of analytical techniques are employed for the characterization and quantification of 1-Phenoxy-2-propanol. These include chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the determination of 1-phenoxy-2-propanol, particularly in cosmetic formulations.
Instrumentation:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Chromatographic Conditions:
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Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50, v/v)
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 270 nm
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Injection Volume: 20 µL
Sample Preparation (for a cosmetic cream):
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Accurately weigh a portion of the cosmetic sample.
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Disperse the sample in a suitable solvent, such as methanol or a mixture of methanol and water.
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Sonicate the mixture to ensure complete extraction of 1-phenoxy-2-propanol.
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Centrifuge the sample to precipitate any insoluble excipients.
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Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
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Inject the filtered sample into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 1-phenoxy-2-propanol, especially in complex matrices and for trace-level analysis.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer
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Capillary column suitable for polar compounds (e.g., a DB-WAX or Rxi-1301Sil MS column, 30 m x 0.25 mm x 0.25 µm)
Chromatographic and Spectrometric Conditions:
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Injector Temperature: 180 °C
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Oven Temperature Program: Initial temperature of 50 °C, ramped at 18 °C/min to 204 °C, then at 5 °C/min to 230 °C
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Carrier Gas: Helium at a constant flow of 1.3 mL/min
-
Injection Volume: 2 µL (splitless mode)
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MS Source Temperature: 230 °C
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MS Quadrupole Temperature: 150 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Mode: Full scan or Single Ion Monitoring (SIM) for targeted analysis
Spectroscopic Data
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Provides information on the number and environment of protons. Expected signals include a doublet for the methyl group, multiplets for the methine and methylene protons, and signals in the aromatic region for the phenyl group. |
| ¹³C NMR | Shows distinct signals for each carbon atom in the molecule, including the methyl, methine, methylene, and aromatic carbons. |
| FTIR | Characteristic absorption bands include a broad O-H stretch from the hydroxyl group, C-H stretches from the alkyl and aromatic groups, C-O stretches from the ether and alcohol functionalities, and C=C stretches from the aromatic ring. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used for structural confirmation. |
